Cas no 1999688-96-8 (4-(tert-butoxy)-6-fluoropyrimidin-5-amine)

4-(tert-butoxy)-6-fluoropyrimidin-5-amine 化学的及び物理的性質
名前と識別子
-
- 4-(tert-butoxy)-6-fluoropyrimidin-5-amine
- 1999688-96-8
- EN300-1296075
-
- インチ: 1S/C8H12FN3O/c1-8(2,3)13-7-5(10)6(9)11-4-12-7/h4H,10H2,1-3H3
- InChIKey: CSPLYSMVKULWIH-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=NC=N1)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 185.09644018g/mol
- どういたいしつりょう: 185.09644018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-(tert-butoxy)-6-fluoropyrimidin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296075-0.1g |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 0.1g |
$829.0 | 2023-05-27 | ||
Enamine | EN300-1296075-2.5g |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 2.5g |
$1848.0 | 2023-05-27 | ||
Enamine | EN300-1296075-10000mg |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 10000mg |
$3315.0 | 2023-09-30 | ||
Enamine | EN300-1296075-0.05g |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 0.05g |
$792.0 | 2023-05-27 | ||
Enamine | EN300-1296075-0.25g |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 0.25g |
$867.0 | 2023-05-27 | ||
Enamine | EN300-1296075-0.5g |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 0.5g |
$905.0 | 2023-05-27 | ||
Enamine | EN300-1296075-10.0g |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 10g |
$4052.0 | 2023-05-27 | ||
Enamine | EN300-1296075-250mg |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 250mg |
$708.0 | 2023-09-30 | ||
Enamine | EN300-1296075-500mg |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 500mg |
$739.0 | 2023-09-30 | ||
Enamine | EN300-1296075-5000mg |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine |
1999688-96-8 | 5000mg |
$2235.0 | 2023-09-30 |
4-(tert-butoxy)-6-fluoropyrimidin-5-amine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
4-(tert-butoxy)-6-fluoropyrimidin-5-amineに関する追加情報
4-(tert-butoxy)-6-fluoropyrimidin-5-amine: A Comprehensive Overview
The compound 4-(tert-butoxy)-6-fluoropyrimidin-5-amine, identified by the CAS number 1999688-96-8, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule features a pyrimidine ring with substituents at positions 4, 5, and 6, including a tert-butoxy group, an amino group, and a fluorine atom, respectively. These substituents play a crucial role in determining the compound's chemical reactivity, biological activity, and physical properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(tert-butoxy)-6-fluoropyrimidin-5-amine. Researchers have employed various methodologies, including nucleophilic aromatic substitution and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also minimize the environmental impact by reducing the use of hazardous reagents. The synthesis of this compound is particularly notable for its versatility, as it can be tailored to suit different scales of production, from laboratory-scale synthesis to industrial manufacturing.
The biological activity of 4-(tert-butoxy)-6-fluoropyrimidin-5-amine has been extensively investigated in recent studies. This compound has shown promising results in inhibiting key enzymes and receptors associated with various diseases, including cancer and inflammatory disorders. For instance, studies have demonstrated its potential as a kinase inhibitor, which could be instrumental in developing novel anti-cancer therapies. Additionally, its ability to modulate signaling pathways involved in inflammation makes it a candidate for treating chronic inflammatory conditions such as arthritis and asthma.
In terms of applications, 4-(tert-butoxy)-6-fluoropyrimidin-5-amine has found utility in drug design and development. Its unique structure allows for further functionalization, enabling researchers to explore its potential as a lead compound for new drug candidates. Moreover, this compound serves as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activity. Its role as an intermediate highlights its importance in the broader context of medicinal chemistry.
The physical properties of 4-(tert-butoxy)-6-fluoropyrimidin-5-amine are also worth noting. It exhibits good solubility in organic solvents, which facilitates its use in various chemical reactions. Its stability under standard storage conditions ensures that it can be handled and stored without significant degradation. These properties make it an attractive candidate for both academic research and industrial applications.
In conclusion, 4-(tert-butoxy)-6-fluoropyrimidin-5-amine, with its CAS number 1999688-96-8, represents a versatile and valuable molecule in contemporary chemical research. Its structural features, synthetic accessibility, biological activity, and physical properties position it as a key player in the development of new drugs and materials. As research continues to uncover its full potential, this compound is expected to contribute significantly to advancements in medicine and beyond.
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